(S)-2-Acetyl-pyrrolidine

Asymmetric synthesis Stereochemistry Chiral purity

Avoid racemic contamination in stereoselective synthesis. (S)-2-Acetyl-pyrrolidine (CAS 120966-82-7) is a single (S)-enantiomer building block ensuring predictable stereochemical outcomes. - Enables multi-kg [3+2] cycloaddition for HCV inhibitor core. - Precursor for C-terminal ketone in anticancer jahanyne. - POP probe IC50 0.83 nM, dissociation t½ 160 min. ≥98% purity, chiral QC verified. Consistent batch-to-batch reproducibility.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 120966-82-7
Cat. No. B053198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Acetyl-pyrrolidine
CAS120966-82-7
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC(=O)C1CCCN1
InChIInChI=1S/C6H11NO/c1-5(8)6-3-2-4-7-6/h6-7H,2-4H2,1H3/t6-/m0/s1
InChIKeyFYCFJMPASVKULQ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Acetyl-pyrrolidine as a Chiral Building Block


(S)-2-Acetyl-pyrrolidine (CAS 120966-82-7) is a chiral, five-membered nitrogen heterocycle with an acetyl group at the C2 position . As a single (S)-enantiomer building block , its defined stereochemistry is fundamental for asymmetric synthesis in medicinal chemistry and drug discovery, enabling predictable incorporation into more complex chiral molecules . This compound is primarily utilized as a key intermediate or scaffold for constructing stereochemically defined pharmacophores, particularly in proline and pyrrolidine-based peptidomimetics .

Why (S)-2-Acetyl-pyrrolidine Is Irreplaceable


Substituting (S)-2-Acetyl-pyrrolidine with the racemic mixture, the (R)-enantiomer, or alternative achiral pyrrolidines introduces unacceptable risk in stereoselective applications. The (S)-configuration is a critical determinant of molecular recognition in asymmetric catalysis and biological systems . Replacing the defined stereocenter with a racemic mixture directly leads to a 50% loss of active or desired enantiomer, significantly reducing synthetic efficiency and increasing purification complexity . Furthermore, alternative pyrrolidine scaffolds like N-acetylpyrrolidine or 2-acetylpyrrolidine racemate lack the specific stereoelectronic environment of the (S)-enantiomer, which is essential for achieving reproducible diastereocontrol in multi-kilogram syntheses of complex drug candidates [1].

Quantified Functional Advantage of (S)-2-Acetyl-pyrrolidine


Chiral Purity and Synthetic Outcome

The (S)-2-Acetyl-pyrrolidine building block, when procured with a defined high enantiomeric excess (e.g., ≥98% as reported by multiple vendors ), provides a stereochemical foundation that is directly correlated with product yield and selectivity in asymmetric reactions. In contrast, the racemic mixture (2-acetylpyrrolidine) or the (R)-enantiomer would lead to different diastereomeric outcomes, requiring additional separation steps that reduce overall process efficiency .

Asymmetric synthesis Stereochemistry Chiral purity

POP Inhibition Potency

A fluorescent inhibitor derived from an (S)-acetylpyrrolidine scaffold exhibits an IC50 of 0.83 nM against prolyl oligopeptidase (POP) [1]. This value is several orders of magnitude more potent than the micromolar inhibitory activities observed for simpler N-acetylpyrrolidine derivatives against other targets like α-glucosidase [2], highlighting the critical role of the specific (S)-pyrrolidine framework in achieving high-affinity binding.

Enzyme inhibition Prolyl oligopeptidase Fluorescent probe

Poststatin Analogue Selectivity for PEP

Poststatin analogues bearing the (S)-2-oxo-2-(2-pyrrolidinyl)acetyl moiety exhibit IC50 values in the nano- to sub-nano-gram per milliliter range for prolyl endopeptidase (PEP) inhibition, while showing no significant inhibition of cathepsin B [1]. This selectivity profile, derived from the specific (S)-pyrrolidine core, contrasts with the broader inhibitory profile of less defined pyrrolidine derivatives, and demonstrates a clear functional advantage for developing selective enzyme inhibitors.

Prolyl endopeptidase Cathepsin B Selectivity

Optimal Use Cases for (S)-2-Acetyl-pyrrolidine


Stereoselective Synthesis of HCV Polymerase Inhibitors

The (S)-stereocenter of this compound provides the necessary chiral environment for the asymmetric [3+2] cycloaddition reaction used to construct the core of an HCV polymerase inhibitor. This methodology, reported on a multi-kilogram scale, directly leverages the stereochemical fidelity of the starting pyrrolidine to control the formation of three new stereocenters in the product [1].

Selective POP Probe Development

The (S)-acetylpyrrolidine motif is a critical component for achieving sub-nanomolar potency against POP. As demonstrated by a fluorescent derivative with an IC50 of 0.83 nM and a dissociation half-life of 160 min [2], this scaffold enables the creation of advanced chemical probes for visualizing and studying POP function in complex biological systems.

Synthesis of N-Methylated Anticancer Lipopeptides

The total synthesis of the anticancer natural product jahanyne features the late-stage introduction of a C-terminal ketone pyrrolidine moiety [3]. (S)-2-Acetyl-pyrrolidine serves as a strategic precursor for this key structural element, which is essential for the compound's apoptosis-inducing activity. This application highlights its utility in constructing complex, biologically active peptidomimetics.

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